molecular formula C35H69NO5 B15280504 Heptadecan-9-yl 8-((4-butoxy-4-oxobutyl)(2-hydroxyethyl)amino)octanoate

Heptadecan-9-yl 8-((4-butoxy-4-oxobutyl)(2-hydroxyethyl)amino)octanoate

Cat. No.: B15280504
M. Wt: 583.9 g/mol
InChI Key: QCZARIFIPVDLDF-UHFFFAOYSA-N
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Description

Heptadecan-9-yl 8-((4-butoxy-4-oxobutyl)(2-hydroxyethyl)amino)octanoate is a complex organic compound with a variety of applications in different fields. This compound is known for its unique chemical structure, which includes a heptadecan-9-yl group and an octanoate ester linked to a butoxy-oxobutyl and hydroxyethyl amino group. It is often used in scientific research and industrial applications due to its distinctive properties.

Preparation Methods

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Heptadecan-9-yl 8-((4-butoxy-4-oxobutyl)(2-hydroxyethyl)amino)octanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Heptadecan-9-yl 8-((4-butoxy-4-oxobutyl)(2-hydroxyethyl)amino)octanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Heptadecan-9-yl 8-((4-butoxy-4-oxobutyl)(2-hydroxyethyl)amino)octanoate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and transport mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Heptadecan-9-yl 8-((4-butoxy-4-oxobutyl)(2-hydroxyethyl)amino)octanoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological membranes or other amphiphilic environments .

Properties

Molecular Formula

C35H69NO5

Molecular Weight

583.9 g/mol

IUPAC Name

heptadecan-9-yl 8-[(4-butoxy-4-oxobutyl)-(2-hydroxyethyl)amino]octanoate

InChI

InChI=1S/C35H69NO5/c1-4-7-10-12-15-19-24-33(25-20-16-13-11-8-5-2)41-35(39)26-21-17-14-18-22-28-36(30-31-37)29-23-27-34(38)40-32-9-6-3/h33,37H,4-32H2,1-3H3

InChI Key

QCZARIFIPVDLDF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCC(=O)OCCCC)CCO

Origin of Product

United States

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